molecular formula C88H100Cl2N10O28 B606935 Dalbavancin CAS No. 171500-79-1

Dalbavancin

Katalognummer: B606935
CAS-Nummer: 171500-79-1
Molekulargewicht: 1816.7 g/mol
InChI-Schlüssel: KGPGQDLTDHGEGT-FOPUKGCJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Structural Homologs ( ):

Dalbavancin comprises five homologs differentiated by sidechains:

HomologR¹ (N-acylaminoglucuronic acid)R² (Amino-terminal)Molecular Weight (g/mol)
A₀CH(CH₃)₂H1,802.7
B₀CH₂CH(CH₃)₂H1,816.7
B₂CH₂CH(CH₃)₂CH₃1,830.7

Degradation Reactions

This compound undergoes pH-dependent degradation, with stability maxima at pH 4–5 ( ):

Degradation Pathways:

  • Acidic Conditions (pH < 4) : Hydrolytic cleavage at sugar anomeric carbons produces Mannosyl Aglycone (MAG) and DB-R6 .
  • Basic Conditions (pH > 9) : Epimerization at phenylglycine residue 3 forms DB-R2 .
  • Thermal Stress (70°C) : Generates DB-Iso-DP2 via deamination.
Degradation ProductFormation ConditionStructure Change
MAGpH 1–3, 70°CSugar moiety loss
DB-R2pH 12, 70°CEpimerization
DB-Iso-DP2Neutral pH, 70°CDeamination

Stability Metrics ( ):

ConditionHalf-Life
pH 4.5, 4°C13 years
pH 4.5, 25°C8 months
pH 4.5, 40°C1 month

Metabolic Reactions

This compound undergoes minimal hepatic metabolism ( ):

  • Primary Route : Renal excretion (33% unchanged; 12% as hydroxy-dalbavancin).
  • Minor Metabolites : Hydroxy-dalbavancin (urine) and mannosyl aglycone (feces), both with reduced antibacterial activity.
MetaboliteExcretion RouteAntibacterial Activity
Hydroxy-dalbavancinUrine10× lower than parent
Mannosyl aglyconeFecesNegligible

Reactivity in Formulation

Excipients like lactose and mannitol in DALVANCE® do not interact with this compound under standard storage conditions ( ). Cyclodextrin inclusion complexes are explored to enhance solubility without altering chemical stability ( ).

This comprehensive analysis underscores this compound’s synthetic complexity, pH-sensitive degradation, and metabolic pathways, providing critical insights for pharmaceutical development and storage.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Dalbavancin exhibits several advantageous pharmacological characteristics:

  • Long Half-Life : Allows for once-weekly dosing, enhancing patient compliance.
  • Good Tissue Penetration : Effective against infections in various tissues, including bone and soft tissue.
  • Activity Against Multidrug-Resistant Strains : Particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant Gram-positive pathogens .

Approved Indications

Currently, this compound is FDA-approved for:

  • Acute Bacterial Skin and Skin Structure Infections (ABSSSIs) : Caused by susceptible strains of Gram-positive microorganisms such as Staphylococcus aureus and Streptococcus pyogenes .

Off-Label Uses

Research has increasingly supported the use of this compound for various off-label indications, including:

  • Osteomyelitis :
    • A study indicated that a two-dose regimen of this compound could provide effective treatment for osteomyelitis, maintaining therapeutic levels for extended periods .
    • Clinical success rates were reported at approximately 84% in patients with osteoarticular infections .
  • Infective Endocarditis :
    • Observational studies showed a clinical success rate of 81.1% in treating infective endocarditis with this compound, outperforming traditional therapies such as vancomycin .
    • A case series demonstrated that this compound could be a safe and effective alternative in pediatric patients with complicated infections .
  • Bloodstream Infections :
    • This compound has been utilized in treating bloodstream infections, particularly those caused by resistant Gram-positive organisms. In one cohort study, it was effective in 67.5% of cases involving bloodstream infections .
  • Prosthetic Joint Infections :
    • Its long half-life and tissue penetration make this compound a candidate for managing prosthetic joint infections, particularly when biofilm formation is a concern .

Case Study 1: Osteomyelitis Treatment

A retrospective analysis included 35 patients treated with this compound for osteomyelitis. The results showed that a two-dose regimen maintained effective drug levels over the MIC (minimum inhibitory concentration) for Staphylococcus aureus for up to 8 weeks. The clinical success rate was reported at 80%, with minimal adverse effects noted .

Case Study 2: Infective Endocarditis

In a cohort study involving 148 patients treated with this compound for infective endocarditis, the clinical success rate was 81.1%. The study highlighted that no serious adverse events were associated with its use, making it a viable alternative to standard treatments like vancomycin .

Data Table: Efficacy of this compound in Various Indications

IndicationClinical Success RateNumber of PatientsNotes
Osteomyelitis80%35Effective with two-dose regimen
Infective Endocarditis81.1%148No serious adverse events reported
Bloodstream Infections67.5%VariousEffective against resistant strains
Prosthetic Joint InfectionsNot specifically quantifiedVariousPromising results noted

Biologische Aktivität

Dalbavancin is a semisynthetic lipoglycopeptide antibiotic that exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique pharmacokinetic properties, including a long half-life, allow for less frequent dosing, making it an attractive option for outpatient treatment of serious infections. This article reviews the biological activity of this compound, supported by various studies and clinical data.

This compound functions primarily by inhibiting bacterial cell wall synthesis. It binds to the D-alanine-D-alanine terminus of peptidoglycan precursors, which prevents the cross-linking necessary for cell wall integrity. This action leads to cell lysis and death in susceptible bacteria .

In Vitro Activity

Recent studies have evaluated the in vitro efficacy of this compound against various Gram-positive pathogens. A notable study assessed its activity against strains isolated from diabetic foot osteomyelitis patients. The results indicated:

  • MIC50 : 0.047 mg/L
  • MIC90 : 0.094 mg/L

This compound demonstrated superior activity compared to other antibiotics such as vancomycin and teicoplanin, particularly against resistant strains .

Case Studies and Clinical Trials

  • Retrospective Analysis : A study involving 100 patients treated with this compound for various infections reported an overall clinical success rate of 84% . The infections included:
    • Acute bacterial skin and soft tissue infections: 22%
    • Bone and prosthetic infections: 57%
    • Cardiovascular infections: 19%
    Notably, adverse effects were minimal, with only two cases of self-limiting skin rashes reported .
  • Osteomyelitis Treatment : A randomized trial compared this compound (1500 mg IV on days 1 and 8) with standard care for treating osteomyelitis. The clinical response at day 42 was significantly favorable for this compound (96%) compared to standard care (80%) .
  • Single-Dose vs. Multi-Dose Regimens : Another pivotal trial showed that a single dose of this compound was non-inferior to a two-dose regimen in treating skin and soft tissue infections, with similar efficacy rates observed at multiple follow-up points (e.g., 81.4% vs. 84.2% at day 14) .

Pharmacokinetics

This compound has a prolonged half-life ranging from 181 to 216 hours , allowing for administration via a single infusion or weekly doses without the need for daily administration. This pharmacokinetic profile reduces hospital stays and enhances patient compliance .

Comparative Efficacy Table

Antibiotic MIC50 (mg/L) MIC90 (mg/L) Clinical Success Rate (%)
This compound0.0470.09484
VancomycinVariesVariesVaries
TeicoplaninVariesVariesVaries

Eigenschaften

Key on ui mechanism of action

Dalbavancin has a spectrum and mechanism of action similar to vancomycin, a naturally formed glycopeptide antimicrobial. The bactericidal action of dalbavancin results primarily from inhibition of cell-wall biosynthesis. Specifically, dalbavancin prevents incorporation of N-acetylmuramic acid (NAM)- and N-acetylglucosamine (NAG)-peptide subunits from being incorporated into the peptidoglycan matrix; which forms the major structural component of Gram-positive cell walls. The large hydrophilic molecule is able to form hydrogen bond interactions with the terminal D-alanyl-D-alanine moieties of the NAM/NAG-peptides, which is normally a five-point interaction. Binding of dalbavancin to the D-Ala-D-Ala prevents the incorporation of the NAM/NAG-peptide subunits into the peptidoglycan matrix. In addition, dalbavancin alters bacterial-cell-membrane permeability and RNA synthesis.

CAS-Nummer

171500-79-1

Molekularformel

C88H100Cl2N10O28

Molekulargewicht

1816.7 g/mol

IUPAC-Name

(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid

InChI

InChI=1S/C88H100Cl2N10O28/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121)/t51-,60-,64+,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+/m1/s1

InChI-Schlüssel

KGPGQDLTDHGEGT-FOPUKGCJSA-N

SMILES

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O

Isomerische SMILES

CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O

Kanonische SMILES

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O

Aussehen

Off-white solid powder

Reinheit

>90% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

A-A 1;  BI397;  BI-397;  BI 397;  VER 001;  VER-001;  VER001;  MDL63397;  MDL-63397;  MDL 63397;  Dalbavancin. Dalbavancin B0;  trade name: Dalvance in the US and Xydalba in Europe.

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.